
2-(4-Methoxyphenyl)thiophen
Übersicht
Beschreibung
2-(4-Methoxyphenyl)thiophene is an organic compound with the molecular formula C11H10OS. It belongs to the class of thiophene derivatives, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a methoxyphenyl group attached to the thiophene ring, making it a significant molecule in various fields of research and industry .
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
Wirkmechanismus
Target of Action
This compound belongs to the class of thiophenes, which have been reported to possess a wide range of therapeutic properties . .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biological pathways
Result of Action
While thiophene derivatives have been reported to have various biological effects , the specific effects of 2-(4-Methoxyphenyl)thiophene remain to be elucidated.
Biochemische Analyse
Biochemical Properties
2-(4-Methoxyphenyl)thiophene plays a significant role in various biochemical reactions. It has been shown to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-(4-Methoxyphenyl)thiophene has been studied for its anti-inflammatory and antioxidant activities. It interacts with enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing inflammation . Additionally, 2-(4-Methoxyphenyl)thiophene exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress . These interactions highlight the compound’s potential as a therapeutic agent in managing inflammatory and oxidative stress-related conditions.
Cellular Effects
The effects of 2-(4-Methoxyphenyl)thiophene on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(4-Methoxyphenyl)thiophene has been shown to affect the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in regulating immune responses and inflammation . By inhibiting this pathway, 2-(4-Methoxyphenyl)thiophene can reduce the expression of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects. Furthermore, this compound has been observed to influence gene expression related to antioxidant defense mechanisms, enhancing the cellular capacity to combat oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Methoxyphenyl)thiophene involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 2-(4-Methoxyphenyl)thiophene has been found to inhibit the activity of cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins . Additionally, it activates antioxidant response elements in the genome, leading to the upregulation of genes involved in antioxidant defense . These molecular interactions underscore the compound’s potential as a modulator of inflammatory and oxidative stress pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxyphenyl)thiophene have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, retaining its biological activity over extended periods . Prolonged exposure to 2-(4-Methoxyphenyl)thiophene can lead to gradual degradation, resulting in the formation of metabolites with potentially different biological activities . Long-term studies in vitro and in vivo have demonstrated that 2-(4-Methoxyphenyl)thiophene can exert sustained anti-inflammatory and antioxidant effects, although the extent of these effects may diminish over time due to metabolic degradation .
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)thiophene vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial anti-inflammatory and antioxidant effects without significant adverse effects . At higher doses, 2-(4-Methoxyphenyl)thiophene can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining optimal dosages for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
2-(4-Methoxyphenyl)thiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes metabolic transformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites formed during this process can exhibit different biological activities compared to the parent compound. Additionally, 2-(4-Methoxyphenyl)thiophene can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-(4-Methoxyphenyl)thiophene within cells and tissues involve interactions with specific transporters and binding proteins. This compound is transported across cell membranes by organic anion-transporting polypeptides and other transporters . Once inside the cell, 2-(4-Methoxyphenyl)thiophene can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of the compound in different tissues.
Subcellular Localization
The subcellular localization of 2-(4-Methoxyphenyl)thiophene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound can localize to the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function . Additionally, 2-(4-Methoxyphenyl)thiophene can accumulate in the endoplasmic reticulum, where it modulates the activity of enzymes involved in lipid metabolism and protein folding . These subcellular localizations are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)thiophene can be achieved through several methods. One common approach involves the condensation reaction between 4-methoxybenzaldehyde and thiophene-2-carboxylic acid in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium on carbon. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of 2-(4-Methoxyphenyl)thiophene often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Methoxyphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound of 2-(4-Methoxyphenyl)thiophene, which lacks the methoxyphenyl group.
2-Butylthiophene: A thiophene derivative with a butyl group at the 2-position, used in the synthesis of anticancer agents.
2-Octylthiophene: Another thiophene derivative with an octyl group, used in the synthesis of anti-atherosclerotic agents.
Uniqueness: 2-(4-Methoxyphenyl)thiophene is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in organic solvents and contributes to its potential biological activities, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-12-10-6-4-9(5-7-10)11-3-2-8-13-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKDIVDAGCWHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377731 | |
| Record name | 2-(4-methoxyphenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42545-43-7 | |
| Record name | 2-(4-Methoxyphenyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42545-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-methoxyphenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 2-(4-methoxyphenyl)thiophene unit in MMR-2 contribute to its performance in a DSSC?
A1: The 2-(4-methoxyphenyl)thiophene unit in MMR-2 acts as an "antenna" within the ancillary ligand attached to the Ruthenium metal center. This unit plays a crucial role in light harvesting for the DSSC. Here's how:
- Electron Donating Effect: The methoxy group (-OCH3) on the phenyl ring is electron-donating. This characteristic enhances the electron density within the conjugated system of the ancillary ligand, leading to a red-shift in the absorption spectrum. This shift allows the complex to absorb light from a broader range of wavelengths, increasing the potential for light harvesting [].
- Extended Conjugation: The presence of the phenyl ring extends the conjugated system of the ancillary ligand. This extension further contributes to the red-shift in the absorption spectrum and enhances the molar extinction coefficient, meaning the complex can absorb more light at a given wavelength [].
- Reduced Dye Aggregation: The larger size of the 2-(4-methoxyphenyl)thiophene unit, compared to the 2-(methylthio)thiophene unit in MMR-1, likely creates steric hindrance between adjacent dye molecules on the TiO2 surface. This hindrance minimizes dye aggregation, which can lead to energy losses and reduced DSSC efficiency. The lower aggregation is supported by the higher open-circuit voltage (VOC) observed for MMR-2 compared to MMR-1 [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


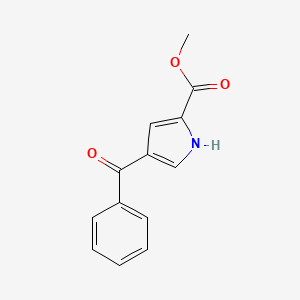


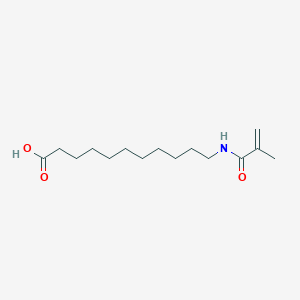


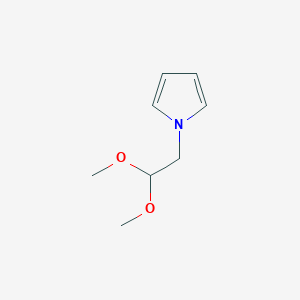
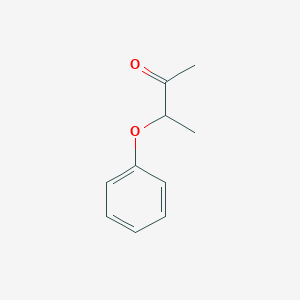
![4-{[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B1363665.png)
![Methyl 3-{5-[(methoxyimino)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B1363668.png)
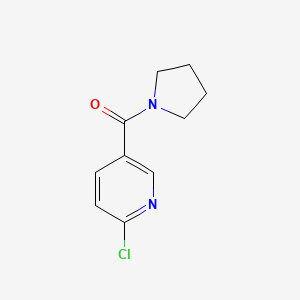
![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)

